molecular formula C13H18N2O B3036632 Acetamide, N-[3-(4-piperidinyl)phenyl]- CAS No. 387827-25-0

Acetamide, N-[3-(4-piperidinyl)phenyl]-

Cat. No. B3036632
CAS RN: 387827-25-0
M. Wt: 218.29 g/mol
InChI Key: PHIHJBHFVGHXKT-UHFFFAOYSA-N
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Description

“Acetamide, N-[3-(4-piperidinyl)phenyl]-” is an organic compound. It is a derivative of acetic acid and is the simplest amide . It is also known as “N-(4-Piperidinyl)acetamide” and has the empirical formula C7H14N2O . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Acetamide, N-[3-(4-piperidinyl)phenyl]-” is represented by the SMILES string CC(=O)NC1CCNCC1 . The InChI code for the compound is 1S/C7H14N2O/c1-6(10)9-7-2-4-8-5-3-7/h7-8H,2-5H2,1H3,(H,9,10) .


Physical And Chemical Properties Analysis

“Acetamide, N-[3-(4-piperidinyl)phenyl]-” is a solid substance . The molecular weight of the compound is 142.20 g/mol . The compound’s InChI key is YLWUSMHZABTZGP-UHFFFAOYSA-N .

Scientific Research Applications

Pharmacological Applications

Both synthetic and natural piperidines find applications in drug development:

  • Synthetic Piperidines : Researchers have synthesized novel piperidine-based compounds with potential therapeutic effects. For instance, compounds like MK-4827 display excellent PARP (poly ADP-ribose polymerase) inhibition, making them promising candidates for cancer treatment.

Biological Evaluation and Drug Discovery

Recent scientific advances focus on evaluating piperidine-containing compounds for their biological effects:

Safety and Hazards

“Acetamide, N-[3-(4-piperidinyl)phenyl]-” is classified as a combustible substance . It generates toxic gases or vapors when heated . Exposure to this compound may cause irritation to the mucous membranes, skin, and eyes . It can also cause corneal damage . In the event of fire, self-contained breathing apparatus should be worn .

properties

IUPAC Name

N-(3-piperidin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIHJBHFVGHXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-[3-(4-piperidinyl)phenyl]-

Synthesis routes and methods

Procedure details

A solution of HCl in dioxane (4N, 5 mL) was added to tert-butyl 4-[3-(acetylamino)phenyl]-1-piperidinecarboxylate (660 mg) in dry dichloromethane (15 mL). The reaction mixture was stirred at room temperature overnight and concentrated in vacuo, giving the desired product (550 mg): mp 102–104° C.; 1H NMR (CDCl3) δ 2.02 (d, J=13.2 Hz, 2H), 2.11–2.45 (m, 5H), 2.67–2.77 (m, 1H), 3.00–3.10 (m, 2H), 3.51 (d, J=10.5 Hz, 2H), 6.94 (d, J=7.5 Hz, 1H), 7.20–7.46 (m, 3H), 7.60 (s, 1H); Anal. Calcd. For C13H19N2OCl+0.86 CH2Cl2: C, 50.78; H, 6.37; N, 8.55. Found: C, 50.80; H, 7.55; N, 7.01.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-[3-(acetylamino)phenyl]-1-piperidinecarboxylate
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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